Cas no 86384-10-3 (5-Hydroxy propafenone hydrochloride)
86384-10-3 structure
Product Name:5-Hydroxy propafenone hydrochloride
CAS No:86384-10-3
MF:C21H27NO4
MW:357.443386316299
CID:725083
PubChem ID:107927
Update Time:2025-04-19
5-Hydroxy propafenone hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone,1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-
- 5-Hydroxy Propafenone Hydrochloride
- 1-(5-Hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenyl-1-propanone
- 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone Hydrochloride
- 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone,GPV129
- 1-Propanone,1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenyl
- 5-HydroxyPropafenone
- GPV 129
- 1-Propanone, 1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenyl-
- Q27266815
- GPV-129
- AKOS000277050
- BDBM50134995
- CHEBI:171897
- Lu 40-545 D5
- 1-[5-Hydroxy-2-(2-hydroxy-3-propylamino-propoxy)-phenyl]-3-phenyl-propan-1-one
- 86384-10-3
- 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
- NS00116003
- 1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one
- 1-{5-HYDROXY-2-[2-HYDROXY-3-(PROPYLAMINO)PROPOXY]PHENYL}-3-PHENYLPROPAN-1-ONE
- DTXSID701006775
- SCHEMBL2739132
- 7AC8BF38NP
- UNII-7AC8BF38NP
- 5-HYDROXY PROPAFENONE
- CHEMBL1264
- 5-Hydroxy propafenone hydrochloride
-
- Inchi: 1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3
- InChI Key: LUTWDNUXHDYZRA-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1C(CCC1C=CC=CC=1)=O)O)CC(CNCCC)O
Computed Properties
- Exact Mass: 393.17100
- Monoisotopic Mass: 357.194008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 11
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8
- XLogP3: 3
Experimental Properties
- Density: 1.153
- Melting Point: 210-216°C
- Boiling Point: 564.4°Cat760mmHg
- Flash Point: 295.1°C
- Refractive Index: 1.573
- PSA: 78.79000
- LogP: 4.13990
5-Hydroxy propafenone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H250525-1mg |
5-Hydroxy propafenone hydrochloride |
86384-10-3 | 1mg |
$ 575.00 | 2022-06-04 | ||
| TRC | H250525-2.5mg |
5-Hydroxy propafenone hydrochloride |
86384-10-3 | 2.5mg |
$ 925.00 | 2022-06-04 | ||
| TRC | H250525-5mg |
5-Hydroxy propafenone hydrochloride |
86384-10-3 | 5mg |
$ 1900.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210333-2mg |
5-Hydroxy Propafenone Hydrochloride, |
86384-10-3 | 2mg |
¥3610.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210333-2 mg |
5-Hydroxy Propafenone Hydrochloride, |
86384-10-3 | 2mg |
¥3,610.00 | 2023-07-11 | ||
| A2B Chem LLC | AC22103-1mg |
5-Hydroxy Propafenone Hydrochloride |
86384-10-3 | 1mg |
$413.00 | 2024-04-19 |
5-Hydroxy propafenone hydrochloride Related Literature
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
86384-10-3 (5-Hydroxy propafenone hydrochloride) Related Products
- 86383-21-3(N-Depropyl propafenone oxalate salt)
- 63148-67-4(Polysulfide rubber)
- 107381-32-8((S)-Propafenone)
- 1346603-80-2(Propafenone Dimer Impurity(Mixture of diastereomers))
- 1346602-27-4(Propafenone Dimer Impurity-d10)
- 54063-53-5(propafenone hydrochloride)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent